Acridine Yellow G

Catalog No.
S589406
CAS No.
135-49-9
M.F
C15H15N3.ClH
C15H16ClN3
M. Wt
273.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acridine Yellow G

CAS Number

135-49-9

Product Name

Acridine Yellow G

IUPAC Name

2,7-dimethylacridine-3,6-diamine;hydrochloride

Molecular Formula

C15H15N3.ClH
C15H16ClN3

Molecular Weight

273.76 g/mol

InChI

InChI=1S/C15H15N3.ClH/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16;/h3-7H,16-17H2,1-2H3;1H

InChI Key

BGLGAKMTYHWWKW-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.Cl

Synonyms

acridine yellow, acridine yellow, mono(-4)-tetrachlorthallate(1-), acridine yellow, monohydrochloride

Canonical SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.Cl

DNA and Biomolecule Staining:

  • Fluorescence microscopy: AYG binds to DNA and other biomolecules, making them visible under a fluorescence microscope []. This property allows researchers to visualize the distribution of DNA in cells and tissues, study protein-DNA interactions, and analyze specific cellular structures [].
  • Flow cytometry: AYG can be used to stain cells for flow cytometry, a technique used to analyze and sort cells based on their size, granularity, and fluorescence intensity []. This application helps in cell cycle analysis, identifying specific cell populations, and studying cellular processes.

Drug Discovery and Cancer Research:

  • EGFR targeting: Studies suggest that AYG can bind to the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in some cancers []. This binding ability makes AYG a potential candidate for developing drugs that target EGFR and inhibit cancer cell growth [].
  • Glioblastoma therapy: Research indicates that AYG can suppress the growth of glioblastoma, a highly aggressive brain tumor, by inhibiting specific signaling pathways within the cancer cells [].

Environmental and Analytical Applications:

  • Photocatalysis: AYG can act as a photocatalyst, meaning it can absorb light and initiate chemical reactions. This property has been explored for degrading pollutants in wastewater, such as ferulic acid [].
  • Formaldehyde detection: AYG can be used in a flow-injection method for detecting formaldehyde, a harmful environmental pollutant []. This method is simple, sensitive, and rapid, making it suitable for various environmental monitoring applications.

Acridine Yellow G, also known as 3,6-diamino-2,7-dimethylacridine, is a synthetic dye derived from acridine. This compound exhibits strong bluish-green fluorescence and is primarily utilized in histology as a fluorescent stain. Its applications extend to microbiology, where it serves as a mutagen due to its ability to damage DNA. Acridine Yellow G is typically available in the form of its hydrochloride salt and has been noted for its role in non-invasive measurements of cytoplasmic pH changes in cells .

Biological Staining

AYG accumulates in acidic compartments like lysosomes within cells due to its cationic nature and weak acid dissociation constant (pKa) []. This selective accumulation allows for visualization of these cellular structures under fluorescence microscopy.

pH Indicator

AYG fluorescence intensity weakens in acidic environments and strengthens in alkaline environments []. This property enables its use as a non-invasive pH probe within living cells. As the pH in the cytoplasm rises, AYG fluorescence intensity increases, allowing researchers to monitor changes in cellular pH.

Starting from simpler acridine derivatives. Common methods include:

  • Condensation Reactions: Involving the reaction of 2,7-dimethylacridine with various amines.
  • Photo-induced Synthesis: Utilizing light to facilitate electron transfer reactions that yield Acridine Yellow G from precursor compounds.
  • Catalytic Methods: Employing catalysts such as silica nanoparticles to enhance reaction efficiency and yield .

Acridine Yellow G exhibits significant biological activity, particularly as an anti-tumor agent. Research indicates that it effectively inhibits the growth of glioblastoma cells by blocking both the epidermal growth factor receptor and protein kinase C pathways. This dual inhibition results in cell cycle arrest and apoptosis in malignant cells. Studies have demonstrated that oral administration of Acridine Yellow G can significantly reduce tumor volumes in animal models without causing detectable toxicity . Furthermore, its mutagenic properties make it a useful tool in microbiological studies .

Acridine Yellow G finds diverse applications across several fields:

  • Histology: As a fluorescent stain for visualizing cellular structures.
  • Microbiology: Used as a mutagen for studying DNA damage.
  • Pharmaceuticals: Investigated for its anti-cancer properties and potential therapeutic applications against aggressive tumors.
  • Analytical Chemistry: Employed in chromatography for DNA staining and other analytical techniques .

Interaction studies involving Acridine Yellow G have focused on its effects on cellular signaling pathways. Notably, it has been shown to inhibit the activation of the epidermal growth factor receptor and protein kinase C, leading to reduced proliferation of cancer cells. These interactions highlight its potential as a therapeutic agent against various cancers, particularly glioblastoma . Additionally, its mutagenic properties have been explored in microbial studies to understand DNA repair mechanisms.

Acridine Yellow G shares structural similarities with several other compounds within the acridine family. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
Acridine OrangeHighFluorescent dye; DNA stainingMore effective in live cell imaging
Ethidium BromideModerateDNA intercalator; used in gel electrophoresisStronger mutagenic properties
9-AminoacridineModerateAntitumor activityLess fluorescent than Acridine Yellow G
AcriflavineHighAntiseptic; used for infectionsPrimarily antibacterial rather than anticancer

Acridine Yellow G is distinct due to its dual functionality as both an effective fluorescent probe and an anti-cancer agent, setting it apart from other acridine derivatives .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

273.1032752 g/mol

Monoisotopic Mass

273.1032752 g/mol

Heavy Atom Count

19

UNII

V0923J4F9K

Related CAS

92-26-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

135-49-9

Wikipedia

Acridine_yellow

General Manufacturing Information

3,6-Acridinediamine, 2,7-dimethyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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